molecular formula C11H14O2 B092007 Benzyl butyrate CAS No. 103-37-7

Benzyl butyrate

Cat. No. B092007
CAS RN: 103-37-7
M. Wt: 178.23 g/mol
InChI Key: VONGZNXBKCOUHB-UHFFFAOYSA-N
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Description

Benzyl butyrate is a fragrance compound that belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. It is synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters. The compound has been reviewed for its toxicological and dermatological safety when used as a fragrance ingredient .

Synthesis Analysis

Several methods have been developed for the synthesis of benzyl butyrate. One approach involves the use of immobilized lipases in a solvent-free system (SFS) for the esterification of benzyl alcohol and butyric acid. Novozym 435, a commercial immobilized lipase, showed a high conversion rate of 80%, while a new lipase, NS 88011, reached a conversion of 46%. A fed-batch strategy was employed to maintain enzyme activity and overcome the deactivating effects of butyric acid . Other synthesis methods include the use of Fe-β zeolite , ceric sulfate , and sodium hydrogen sulfate as catalysts, with varying conditions affecting the yield and conversion rates.

Molecular Structure Analysis

The molecular structure of benzyl butyrate-related compounds has been studied using various techniques. For instance, the crystal structure and conformation of a related compound, methyl 2-methyl-3-[benzyl-(phenyl)phosphinyl]butyrate, were determined by X-ray diffraction, revealing a threo-configuration and preferred conformation . Additionally, Density Functional Theory (DFT) calculations have been used to optimize the molecular geometry and vibrational frequencies of similar molecules, providing insights into their structural properties .

Chemical Reactions Analysis

The chemical reactivity of benzyl butyrate and related compounds has been explored in various studies. For example, the synthesis of benzyltetrahydropyrans involved the reaction of benzylsodium with chloro- and bromotetrahydropyrans, demonstrating the potential for benzyl butyrate derivatives to participate in further chemical transformations .

Physical and Chemical Properties Analysis

Benzyl butyrate's physical properties, such as its acute toxicity, skin irritation, and sensitization potential, have been summarized in a detailed review. The compound's toxicokinetics and repeated dose data were also evaluated to assess its safety . The physical and chemical properties of benzyl butyrate are crucial for its application as a fragrance ingredient and for understanding its behavior in various environments.

Relevant Case Studies

While the provided papers do not detail specific case studies involving benzyl butyrate, the synthesis methods and molecular structure analyses contribute to a broader understanding of its applications and safety in the fragrance industry. The safety assessment published alongside the toxicologic and dermatologic review of benzyl butyrate provides a comprehensive evaluation of its use in fragrances .

Scientific Research Applications

Food and Cosmetics Industries

  • Specific Scientific Field : Food Science and Cosmetology
  • Summary of the Application : Benzyl butyrate is an ester compound that has been broadly exploited in the food, cosmetic, detergent, chemical, and pharmaceutical industries . Various food beverages contain added Benzyl butyrate to enhance their taste, and the fragrance cosmetic industries add Benzyl butyrate to achieve a particular fruity or floral scent .
  • Methods of Application : Benzyl butyrate is added to food and cosmetic products during their manufacturing process to enhance their taste and smell .
  • Results or Outcomes : The addition of Benzyl butyrate enhances the sensory appeal of food and cosmetic products, making them more desirable to consumers .

Biofuel Production

  • Specific Scientific Field : Biochemical Engineering
  • Summary of the Application : Benzyl butyrate, with a melting point below −47 °C and a flash point above 38 °C, is compatible with kerosene and also showed miscibility with kerosene at low temperatures . With such excellent compatibility with, and similar properties to, gasoline, jet fuel, and diesel components, Benzyl butyrate is considered as a potential aviation fuel constituent .
  • Results or Outcomes : The use of Benzyl butyrate as a biofuel could potentially reduce the environmental impact of traditional fossil fuels .

Plasticizer

  • Specific Scientific Field : Polymer Science
  • Summary of the Application : Benzyl butyrate is used as a plasticizer . Plasticizers are additives that increase the plasticity or decrease the viscosity of a material.
  • Methods of Application : Benzyl butyrate is mixed with the material during the manufacturing process to act as a plasticizer .
  • Results or Outcomes : The addition of Benzyl butyrate makes the material more flexible and durable .

Odorants and Flavoring

  • Specific Scientific Field : Food Science and Cosmetology
  • Summary of the Application : Benzyl butyrate is used as an odorant and flavoring agent . It imparts a pleasant smell and taste to products.
  • Methods of Application : Benzyl butyrate is added to products during the manufacturing process to enhance their smell and taste .
  • Results or Outcomes : The addition of Benzyl butyrate improves the sensory appeal of products, making them more desirable to consumers .

Cellulose Acetate Butyrate (CAB) Production

  • Specific Scientific Field : Polymer Science
  • Summary of the Application : Benzyl butyrate is used in the production of cellulose acetate butyrate (CAB), a type of plastic .
  • Methods of Application : Benzyl butyrate is used in the chemical synthesis of CAB, which involves the acetylation and butyration of cellulose .
  • Results or Outcomes : CAB is a versatile plastic that is used in a wide variety of tools, paints, and coatings. It is more resistant to degradation than cellulose acetate .

Modulation of Gene Expression

  • Specific Scientific Field : Molecular Biology
  • Summary of the Application : Recent research has shown that butyrate, a compound related to benzyl butyrate, plays an essential and direct role in modulating gene expression of cytotoxic T-cells .
  • Methods of Application : This application is primarily in the field of research and involves the use of butyrate in cell culture experiments .
  • Results or Outcomes : The use of butyrate in these experiments has shown that it can have an anti-inflammatory effect on neutrophils, reducing their migration to wounds .

properties

IUPAC Name

benzyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGZNXBKCOUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047510
Record name Benzyl butyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a heavy fruity-floral, plum-like odour
Record name Butanoic acid, phenylmethyl ester
Source EPA Chemicals under the TSCA
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Record name Benzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl butanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.012
Record name Benzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Benzyl butyrate

CAS RN

103-37-7
Record name Benzyl butyrate
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Record name Benzyl butyrate
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Record name Benzyl butyrate
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Record name Butanoic acid, phenylmethyl ester
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Record name Benzyl butyrate
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Record name Benzyl butyrate
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Record name BENZYL BUTYRATE
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Record name Phenylmethyl butanoate
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URL http://www.hmdb.ca/metabolites/HMDB0033376
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

21.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
578
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… of benzyl butyrate when used as a fragrance ingredient is presented. Benzyl butyrate is a … Available data for benzyl butyrate were evaluated, then summarized, and includes: physical …
Number of citations: 10 www.sciencedirect.com
AC de Meneses, AGA Sa, LA Lerin, ML Corazza… - Process …, 2019 - Elsevier
… In this work, benzyl butyrate was synthesized for the first time … best biocatalyst in the benzyl butyrate synthesis reaching 80% … benzyl butyrate esterification at a molar ratio of 1:1 and SFS. …
Number of citations: 27 www.sciencedirect.com
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2016 - Elsevier
… Benzyl butyrate was tested using the BlueScreen assay and was found negative for both … There are no studies assessing the mutagenic potential of benzyl butyrate, however, read …
Number of citations: 1 www.sciencedirect.com
S Sengupta, JK Basu - International Journal of Chemical Reactor …, 2009 - degruyter.com
… Benzyl butyrate is widely used in the field of perfumery and personal care products. So it is worth to study the kinetics of the synthesis reaction of benzyl butyrate and … to benzyl butyrate. …
Number of citations: 4 www.degruyter.com
X Wu, X Han, L Zhou, A Li - 2012 - nopr.niscpr.res.in
… for the optimal yield of benzyl butyrate. The analysis confirms … affecting the yield of benzyl butyrate. The coefficient of … Under the optimum conditions, the yield of benzyl butyrate …
Number of citations: 23 nopr.niscpr.res.in
AM Api, D Belsito, D Botelho… - Food and chemical …, 2022 - pubmed.ncbi.nlm.nih.gov
Update to RIFM fragrance ingredient safety assessment, benzyl butyrate, CAS Registry Number 103-37-7 Update to RIFM fragrance ingredient safety assessment, benzyl butyrate …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
K Yokota, A Kondo - Die Makromolekulare Chemie …, 1973 - Wiley Online Library
… could be realized in butanol and in benzyl butyrate whose viscosities were very similar to that of the monomer. A rotating sector experiment in benzyl butyrate gave k, = 1410 dm3 mol-’ …
Number of citations: 8 onlinelibrary.wiley.com
ZH Zhao - 2001 - hero.epa.gov
Benzyl butyrate was synthesized using Fe-β zeolite as catalyst by the esterification reaction of benzyl alcohol with n-butyric acid. The effects of n (n-butyric acid)/n (benzyl alcohol), the …
Number of citations: 0 hero.epa.gov
Q Jian-hua, QIN **-lan, LIU Lin… - Journal of …, 2008 - journal.lnpu.edu.cn
… Benzyl butyrate was catalytic synthesized with S 2O 2- 8/Fe 3O 4, the influences of the loaded amount over the catalyst, activation temperature on the reaction were …
Number of citations: 2 journal.lnpu.edu.cn
AK Balls, MB Matlack - Journal of Biological Chemistry, 1938 - Elsevier
… and its homologue benzyl butyrate. Benzyl stearate (mp 45’) and benzyl butyrate (bp 108-110… The speed of hydrolysis of benzyl butyrate and benzyl stearate at temperatures lower than …
Number of citations: 13 www.sciencedirect.com

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